molecular formula C9H18N2O4 B14552057 N-(3-Amino-2-hydroxypropanoyl)-D-leucine CAS No. 62023-56-7

N-(3-Amino-2-hydroxypropanoyl)-D-leucine

Cat. No.: B14552057
CAS No.: 62023-56-7
M. Wt: 218.25 g/mol
InChI Key: BIYDZHKIVFQYDX-ULUSZKPHSA-N
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Description

N-(3-Amino-2-hydroxypropanoyl)-D-leucine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxy group, and a leucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-hydroxypropanoyl)-D-leucine typically involves the reaction of D-leucine with 3-amino-2-hydroxypropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include protecting groups for the amino and hydroxy groups to prevent side reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like dicyclohexylcarbodiimide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxypropanoyl)-D-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(3-oxo-2-hydroxypropanoyl)-D-leucine.

    Reduction: Formation of N-(3-amino-2-hydroxypropyl)-D-leucine.

    Substitution: Formation of N-(3-substituted-2-hydroxypropanoyl)-D-leucine derivatives.

Scientific Research Applications

N-(3-Amino-2-hydroxypropanoyl)-D-leucine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-hydroxypropanoyl)-D-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its effects are mediated through the binding to active sites of enzymes, altering their activity and function.

Comparison with Similar Compounds

N-(3-Amino-2-hydroxypropanoyl)-D-leucine can be compared with other amino acid derivatives, such as:

    N-(3-Amino-2-hydroxypropanoyl)-L-leucine: Similar structure but different stereochemistry, leading to different biological activities.

    N-(3-Amino-2-hydroxypropanoyl)-L-phenylalanine: Contains a phenylalanine moiety instead of leucine, resulting in different chemical properties and applications.

    N-(3-Amino-2-hydroxypropanoyl)-L-arginine: Contains an arginine moiety, which imparts different reactivity and biological functions.

This compound is unique due to its specific stereochemistry and the presence of the leucine moiety, which influences its reactivity and interactions with biological molecules.

Properties

CAS No.

62023-56-7

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2R)-2-[(3-amino-2-hydroxypropanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-6(9(14)15)11-8(13)7(12)4-10/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7?/m1/s1

InChI Key

BIYDZHKIVFQYDX-ULUSZKPHSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C(CN)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CN)O

Origin of Product

United States

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